molecular formula C16H20BNO4 B13634504 methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-3-carboxylate

methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-3-carboxylate

Cat. No.: B13634504
M. Wt: 301.1 g/mol
InChI Key: VXLKNCNSYJJUME-UHFFFAOYSA-N
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Description

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-3-carboxylate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, attached to an indole core. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-3-carboxylate typically involves the reaction of an indole derivative with a boronic ester precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction between 6-bromo-1H-indole-3-carboxylate and bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced to form the corresponding borane.

    Substitution: The boronic ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed as reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can react with the boronic ester group under mild conditions.

Major Products Formed

    Oxidation: Formation of boronic acids.

    Reduction: Formation of boranes.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-3-carboxylate is primarily related to its ability to participate in cross-coupling reactions. The boronic ester group can form a complex with a palladium catalyst, facilitating the transfer of the organic group to a halide or pseudohalide. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the coupled product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-3-carboxylate is unique due to its indole core, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of biologically active molecules and advanced materials. Its boronic ester group also provides versatility in various chemical transformations, making it a valuable compound in organic synthesis.

Properties

Molecular Formula

C16H20BNO4

Molecular Weight

301.1 g/mol

IUPAC Name

methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-3-carboxylate

InChI

InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)10-6-7-11-12(14(19)20-5)9-18-13(11)8-10/h6-9,18H,1-5H3

InChI Key

VXLKNCNSYJJUME-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=CN3)C(=O)OC

Origin of Product

United States

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